Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide. The table below summarizes its core properties and known mechanisms from available data.
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₉Br₂NO₂ [1] |
| IUPAC Name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [2] |
| Molecular Weight | 371.028 g/mol [1] |
| Drug Status | Experimental; previously used in cosmetic products before regulatory action [3]. |
| Primary Documented Use | Used as an antibacterial and antifungal disinfectant; also has molluscicidal properties [4]. |
| Inferred Mechanism of Action | Acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation. This mechanism is well-established for the closely related drug Niclosamide, which shares the critical salicylanilide structure [4]. |
Since direct studies on this compound's mechanism are scarce, the following experimental protocols are proposed based on established research for its analog, Niclosamide [4].
This experiment tests the hypothesis that this compound disrupts mitochondrial energy production.
The following diagram outlines the core logic of this mitochondrial uncoupling mechanism:
Diagram 1: Proposed mechanism of this compound as a mitochondrial uncoupler, disrupting the proton gradient and inhibiting ATP production.
This experiment establishes the minimum effective concentration of this compound against various fungal pathogens.
The repurposing of salicylanilides is a promising avenue for antifungal development. Key areas for further investigation include:
It is crucial to note that the FDA has deemed halogenated salicylanilides, including this compound and Tribromsalan, as potentially harmful. Their use in cosmetic products is prohibited because they are capable of causing severe, persistent photosensitization in users [3]. Any drug development effort must thoroughly address these toxicity concerns.
The table below summarizes the core identification and regulatory information for Dibromsalan:
| Property | Description |
|---|---|
| IUPAC Name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] |
| Molecular Formula | C₁₃H₉Br₂NO₂ [1] |
| CAS Registry Number | 14839 [1] |
| Chemical Class | Halogenated Salicylanilide [2] [3] |
| Primary Historical Use | Antibacterial and antifungal disinfectant [2] [3]. |
| Current Regulatory Status | Prohibited in cosmetics by the U.S. FDA and the European Union [4]. |
This compound belongs to a class of compounds known as halogenated salicylanilides [2] [3]. These compounds were developed in the 1950s, with this compound and others like Tribromsalan being used as biocidal agents [2] [3]. Their primary mechanism of action, shared with the well-known anthelmintic drug Niclosamide, is believed to be the suppression of mitochondrial oxidative phosphorylation, effectively uncoupling the mitochondrial electron transport chain [2] [3].
This mechanism is attributed to the weakly acidic phenolic OH group, which can act as a protonophore, dissipating the proton gradient across the mitochondrial membrane and disrupting ATP production [2] [3]. The following diagram illustrates this mitochondrial uncoupling mechanism.
Diagram: Proposed mitochondrial uncoupling mechanism of salicylanilides like this compound. They shuttle protons across the inner mitochondrial membrane, dissipating the gradient needed to drive ATP synthesis.
While direct data on this compound is scarce, research on structurally related salicylanilides provides valuable context for its potential applications and properties. The table below compares key members of this chemical family.
| Compound Name | Key Structural Features | Documented Bioactivities & Uses |
|---|---|---|
| This compound | 5-Bromo, 4'-Bromo [1] | Historic use as an antibacterial/antifungal disinfectant [2] [3]. |
| Niclosamide | 5-Chloro, 2'-Chloro, 4'-Nitro [2] [3] | Approved anthelmintic; repurposed for cancer, antiviral, and significant antifungal applications; mitochondrial uncoupler [2] [3]. |
| Rafoxanide | 3,5-Diiodo, 3',5'-Dichloro [2] | Veterinary anthelmintic; demonstrated antifungal activity against pathogens like Candida albicans [2]. |
| Closantel | 5-Chloro, 3,5'-Diiodo [2] | Veterinary anthelmintic; demonstrated antifungal activity [2]. |
Based on the shared mechanism, the antifungal potential of this compound likely stems from its ability to disrupt fungal energy production. The diagram below outlines a general experimental workflow for evaluating this activity, based on methodologies applied to similar compounds.
Diagram: A generalized experimental workflow for evaluating the antifungal properties and mechanisms of a compound like this compound.
The current information highlights several areas where further investigation is needed for this compound:
The table below summarizes the fundamental chemical and physical characteristics of this compound from the search results [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 87-12-7 [1] [2] [3] |
| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] |
| Molecular Formula | C₁₃H₉Br₂NO₂ [1] [2] [3] |
| Molecular Weight | 371.02 g/mol [1] [2] [3] |
| Synonyms | 4',5-Dibromosalicylanilide; Temasept [1] [2] |
| Melting Point | 238 - 245 °C [1] |
| Estimated Density | 1.7990 (rough estimate) [3] |
| Solubility | Poor aqueous solubility; soluble in organic solvents (e.g., ethanol, DMSO) [1] |
| Log P (XLogP3) | 4.7 (indicates high lipophilicity) [1] |
| Hydrogen Bond Donors | 2 [1] |
| Hydrogen Bond Acceptors | 2 [1] |
This compound was historically investigated as a potential anti-infective agent during the 1950s and 1960s [1]. Here is a summary of its research status and known activities:
Although detailed protocols for this compound were not located, the general workflow for evaluating the antimicrobial activity of a compound typically involves the steps below. This is a synthesized representation based on standard microbiological methods.
General workflow for evaluating compound antimicrobial activity.
This compound belongs to the salicylanilide drug class. The diagram below illustrates its structural relationship to other significant compounds in this family [1] [4].
Structural relationships of this compound within the salicylanilide drug class.
This compound, also known as 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide, is a halogenated salicylanilide [1]. Its core structure consists of two aromatic rings linked by an amide bond, with bromine atoms at specific positions that define its chemical properties [1].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| Systematic Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide [2] [1] |
| CAS Registry Number | 87-12-7 [1] |
| Molecular Formula | C₁₃H₉Br₂NO₂ [2] [1] [3] |
| Molecular Weight | 371.02 g/mol [1] |
| SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br [1] [3] |
| InChI Key | CTFFKFYWSOSIAA-UHFFFAOYSA-N [3] |
The most robust and well-documented analytical method for this compound is a High-Performance Liquid Chromatography method coupled with a Fluorescence Detector (HPLC-FLD), developed for its determination in cosmetic products [4].
The following workflow illustrates the key steps in the analytical process:
This HPLC-FLD method has been rigorously validated, demonstrating high performance as summarized below:
| Performance Parameter | Result for this compound |
|---|---|
| Linear Range | 200 - 5000 μg kg⁻¹ [4] |
| Correlation Coefficient (R²) | > 0.9996 [4] |
| Limit of Detection (LOD) | 13.8 - 42.9 μg kg⁻¹ (range for the 7 salicylanilides) [4] |
| Limit of Quantification (LOQ) | 46.0 - 143 μg kg⁻¹ (range for the 7 salicylanilides) [4] |
| Recovery | 70% - 110% (range for the 7 salicylanilides) [4] |
| Precision (RSD) | < 13% [4] |
While the HPLC-FLD method is established for quantification, a full spectroscopic characterization of this compound requires data from several other techniques:
To obtain a complete spectroscopic profile of this compound, consider these steps:
Dibromsalan is identified as a halogenated salicylanilide, historically used in cosmetic and consumer products like soaps for its antibacterial properties [1] [2]. Current research is primarily focused on analytical methods for detection in cosmetics [1], rather than therapeutic application or deeper biological interaction.
The table below summarizes the core research gaps based on the limited available information.
| Gap Category | Description & Implications |
|---|---|
| Knowledge & Evidence Gap | Lack of understanding of its mechanism of action at a molecular level, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicological profile beyond topical use [1] [2]. |
| Contextual & Population Gap | Complete absence of data on its efficacy and safety in modern therapeutic contexts (e.g., against drug-resistant bacteria) or in human populations via any route of administration. |
| Methodological Gap | While an HPLC detection method exists [1], there is a lack of established, validated protocols for evaluating its biological activity (e.g., MIC assays) or systemic toxicity in pre-clinical models. |
To address these gaps, a multi-phase research program is required. The workflow for this program can be visualized as follows:
Given the lack of prior data, research on this compound presents a unique opportunity to build a modern development program from the ground up.
The table below consolidates key identifying information and selected physical properties for Dibromsalan.
| Property Category | Details |
|---|---|
| IUPAC Name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] [2] |
| CAS Registry Number | 87-12-7 [3] [2] |
| Molecular Formula | C₁₃H₉Br₂NO₂ [3] [2] |
| Molecular Weight | 371.02 g/mol [3] [2] |
| Physical Properties | Very sparingly soluble in water; sparingly soluble in ethanol; soluble in acetone and dimethylformamide [2]. |
| Density | 1.799 g/cm³ (estimate) [2] |
| Boiling Point | 387.8 °C at 760 mmHg (estimate) [3] |
| Flash Point | 188.4 °C (estimate) [3] |
| Primary Uses | Broad-spectrum antimicrobial agent; used as a disinfectant and microbicide in products like soaps and plastics [2]. |
It is important to note the following limitations:
To proceed with the synthesis, you would need to develop and optimize a full protocol. The diagram below outlines a logical workflow for this process, from initial setup to final analysis.
The workflow above highlights that critical parameters like molar ratios and temperature need to be determined experimentally. Here are some methodological considerations to guide this process:
1. Regulatory Context and Analytical Need Dibromsalan is a halogenated salicylanilide with antibacterial properties. Due to its potential to cause photosensitization and contact dermatitis, its use in cosmetic products is prohibited by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union under Annex II of Regulation (EC) No. 1223/2009 [1]. Monitoring its presence, even at trace levels, is therefore critical for ensuring consumer safety. Developing sensitive, specific, and reliable analytical methods is essential for regulatory compliance and quality control.
2. Optimal Chromatographic Conditions A method for the simultaneous determination of seven halogenated salicylanilides, including this compound, has been established using High Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) [2]. This method was optimized for several parameters:
3. Method Performance and Validation Data The developed HPLC-FLD method was rigorously validated, demonstrating performance characteristics suitable for the analysis of restricted substances [2].
Table 1: Key Validation Parameters for the HPLC-FLD Analysis of this compound
| Parameter | Result for this compound |
|---|---|
| Linear Range | 200 - 5,000 μg kg⁻¹ |
| Correlation Coefficient (r²) | > 0.9996 |
| Limit of Detection (LOD) | 42.9 μg kg⁻¹ |
| Limit of Quantification (LOQ) | 143 μg kg⁻¹ |
| Recovery | 70% - 110% |
| Precision (RSD) | < 13% |
The method exhibits excellent linearity, high sensitivity with low LOD and LOQ, and acceptable accuracy and precision for the determination of this compound residues in complex cosmetic matrices [2].
4. Advantages of the HPLC-FLD Methodology
1. Scope This protocol describes a detailed procedure for the extraction, separation, identification, and quantification of this compound in cosmetic products using HPLC-FLD.
2. Experimental 2.1. Materials and Reagents
2.2. Instrumentation and Conditions Table 2: Detailed HPLC-FLD Instrumental Conditions
| Parameter | Specification |
|---|---|
| HPLC Column | T3 Column (e.g., 150 mm x 4.6 mm, 5 μm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient Program | Time (min) / %B: 0/50 → 10/95 → 15/95 → 15.1/50 → 20/50 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 μL | | FLD Wavelengths | Excitation: 300 nm, Emission: 400 nm (Example)* |
Note: The specific excitation and emission wavelengths should be optimized and confirmed using the pure this compound standard [2].
2.3. Step-by-Step Procedure
Standard Solution Preparation:
Sample Preparation (Extraction):
HPLC Analysis:
3. Workflow Summary The following diagram summarizes the entire analytical workflow, from sample preparation to final analysis.
Dibromsalan is a halogenated salicylanilide. While specific data was limited, insights can be drawn from its close relative, Niclosamide, a well-studied salicylanilide anthelmintic drug [1].
The table below summarizes the core chemical properties and the proposed mechanism based on niclosamide's activity:
| Property | Description for this compound / Salicylanilide Class |
|---|---|
| Chemical Class | Halogenated salicylanilide [1]. |
| Core Structure | Substituted salicylanilide (two aromatic rings linked by an amide bond) [1]. |
| Key Functional Groups | Phenolic hydroxyl group (-OH); Halogen substituents (Bromine) [1]. |
| Proposed Primary Mechanism | Mitochondrial uncoupling via protonophoric activity [1]. |
| Physicochemical Property | High lipophilicity (high LogP); weak acidity of the phenolic OH group [1]. |
The proposed antifungal mechanism involves mitochondrial uncoupling. The weakly acidic phenolic proton can dissociate, and the molecule can shuttle protons across the mitochondrial inner membrane, dissipating the proton gradient essential for ATP production. This disruption of energy metabolism leads to fungicidal activity [1].
The following diagram illustrates this proposed mechanism:
This section outlines a standard broth microdilution method, adapted from general antifungal testing principles and the biological context of salicylanilides [1]. You can use this as a template for developing definitive protocols.
To determine the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens by measuring the Minimum Inhibitory Concentration (MIC).
The workflow for determining the Minimum Inhibitory Concentration (MIC) is as follows:
Step 1: Prepare Compound Dilutions
Step 2: Standardize Fungal Inoculum
Step 3: Inoculate Plate
Step 4: Incubate
Step 5: Read MIC Endpoint
The lack of specific protocols for this compound in the available literature highlights an area for further investigation. Future work should focus on:
Dibromsalan (DBS, 4',5-dibromosalicylanilide) belongs to a class of compounds known for their antibacterial and antifungal properties [1] [2]. These properties are also shared by its structural analog, Tribromsalan (TBS, 3,4',5-tribromosalicylanilide) [2].
The U.S. Food and Drug Administration (FDA) prohibits the use of several halogenated salicylanilides, including this compound and Tribromsalan, in cosmetic products. This regulation is based on evidence that these compounds can cause photosensitivity and cross-sensitization with other chemicals like bithionol and hexachlorophene [2]. This safety concern underscores the importance of sensitive and accurate methods for monitoring these substances and their metabolites.
While direct data on this compound is limited, analytical methods used for its relative, Tribromsalan, and other complex molecules provide a strong methodological blueprint.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose. The workflow for metabolite identification, adapted from strategies used in modern drug development (such as for PROTACs), is summarized in the diagram below [3].
The table below outlines key considerations for the initial stages of method development, based on protocols for analyzing Tribromsalan and other complex molecules [4] [3] [5].
Table 1: Key Method Development Considerations for Metabolite Identification
| Aspect | Consideration / Typical Condition | Rationale & References |
|---|---|---|
| Sample Preparation | Liquid-liquid extraction with ethyl acetate; acetonitrile/hexane clean-up; Solid-Phase Extraction (SPE) for complex matrices. | Removes interfering matrix components, improves sensitivity, and protects the LC column [4] [5]. |
| Liquid Chromatography | Reversed-phase C18 column; Mobile phase: 0.1% formic acid in water and methanol; Gradient elution. | Effectively separates analytes based on hydrophobicity. Acidic mobile phase improves peak shape for ionizable compounds [4] [5]. |
| Mass Spectrometry | High-Resolution Mass Spectrometer (e.g., Q-TOF); Electrospray Ionization (ESI) in negative mode; Data-Dependent Acquisition (DDA). | Negative mode is often suitable for halogenated phenols. HRMS and DDA enable accurate mass measurement and fragment ion data for structural elucidation [4] [6]. |
| Data Analysis | Use of specialized software (e.g., DMetFinder, Mass-MetaSite) for automated metabolite screening. | Software compares samples to controls, predicts mass shifts from biotransformations, and aids in interpreting complex MS/MS data [7] [3]. |
Here is a generalized protocol for metabolite identification, integrating techniques from the literature on salicylanilides and modern metabolomics.
1. Sample Preparation and Incubation
2. LC-HRMS Analysis
3. Data Processing and Metabolite Identification
This application note outlines a systematic approach for developing and validating a Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) method for the identification and quantification of Dibromsalan and its potential impurities in a drug substance or product. The strategy is based on current regulatory standards, including the principles of the new consolidated ICH Q1 guideline which emphasizes science- and risk-based approaches throughout the product lifecycle [1].
The core of the method development involves optimizing the chromatographic conditions to achieve baseline separation of this compound from its known impurities and degradation products. A typical development workflow is summarized below:
1.1. Materials and Reagents
1.2. Instrumentation and Chromatographic Conditions These conditions are a suggested starting point and require optimization.
1.3. Preparation of Solutions
Forced degradation studies are critical for demonstrating the stability-indicating ability of the method. The goal is to generate meaningful degradation (typically 5-20% degradation of the main peak) under various stress conditions [2]. The workflow for this study is as follows:
The method must be validated according to ICH Q2(R1) guidelines. The table below summarizes the key validation parameters and typical acceptance criteria.
Table 1: Method Validation Parameters and Target Acceptance Criteria
| Validation Parameter | Protocol Description | Target Acceptance Criteria |
|---|---|---|
| System Suitability | Inject 6 replicates of standard solution. | RSD of peak area & retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 [2] [3]. |
| Specificity | Inject blank, placebo, standard, and stressed samples. | No interference at the retention time of this compound and impurities. Peak purity (by DAD) should pass for the main peak. |
| Linearity & Range | Prepare standard solutions at 5-6 concentration levels (e.g., from LOQ to 150-200% of target concentration). | Correlation coefficient (r) > 0.999 [2]. |
| Accuracy (Recovery) | Spike placebo with analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate. | Mean Recovery: 98.0 - 102.0% [2]. |
| Precision
This compound (chemical name: 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide) is a halogenated salicylanilide compound with historical use as an antibacterial agent in various consumer products, particularly soaps and cosmetics. With the molecular formula C₁₃H₉Br₂NO₂ and a molecular weight of 371.02 g/mol, this compound exhibits specific chemical properties that influence both its biological activity and analytical behavior. [1] [2] [3] Despite its effective antimicrobial properties, this compound has been prohibited in cosmetic products by regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Union due to concerns about photosensitization potential and other adverse effects. [4] This comprehensive application note provides detailed protocols for sample preparation and analytical methods to detect and quantify this compound, supporting regulatory compliance and product safety assessments.
The analysis of this compound presents specific challenges due to its structural characteristics and potential matrix interferences. As a halogenated compound containing bromine atoms, it exhibits particular mass spectrometric fragmentation patterns that can be leveraged for sensitive detection. However, accurate quantification requires careful sample preparation to isolate the analyte from complex matrices such as cosmetic formulations and biological samples. This document provides established methodologies and optimized protocols that have been developed and validated to address these analytical challenges, ensuring reliable results for researchers, scientists, and drug development professionals working in quality control and regulatory compliance. [4]
This compound possesses distinct physicochemical properties that influence its analytical behavior and determine appropriate methodologies for extraction, separation, and detection. The compound's structural framework consists of a salicylamide backbone with bromine substitutions at the 5-position of the benzamide ring and the 4-position of the aniline ring, contributing to its unique characteristics. The following table summarizes the key chemical and physical properties of this compound: [1] [2] [3]
| Property | Specification | Source |
|---|---|---|
| CAS Registry Number | 87-12-7 | [2] [3] [5] |
| Molecular Formula | C₁₃H₉Br₂NO₂ | [1] [2] [3] |
| Molecular Weight | 371.02-371.028 g/mol | [2] [3] [5] |
| IUPAC Name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [1] [3] [6] |
| Density | 1.863 g/cm³ | [2] |
| Boiling Point | 387.8°C at 760 mmHg | [2] |
| Flash Point | 188.4°C | [2] |
| Vapor Pressure | 1.43E-06 mmHg at 25°C | [2] |
| Refractive Index | 1.713 | [2] |
| Other Names | 4',5-Dibromosalicylanilide, Temasept, NSC-20527 | [2] [3] [6] |
This compound is currently prohibited from use in cosmetic products in both the United States and European Union due to safety concerns. The FDA specifically includes this compound in its list of substances that are restricted or prohibited in cosmetics, classifying it as an illegal ingredient in these products. [4] This regulatory status stems from historical evidence of photosensitization reactions and contact dermatitis associated with the compound. Similar halogenated phenolic compounds like bithionol have been reported to cause significant adverse effects, including cases of dermatitis on the scalp, forehead, and eyelids after application of products containing these compounds. [4]
Analysts should exercise appropriate safety precautions when handling this compound reference standards and samples containing this compound. While comprehensive toxicity data specific to this compound is limited in the search results, its structural similarity to other prohibited halogenated salicylanilides suggests potential health concerns with exposure. Laboratory personnel should employ standard protective measures including gloves, safety glasses, and laboratory coats when working with this compound, especially during sample preparation procedures that may generate dust or aerosols. [4]
Proper sample collection and storage conditions are critical first steps in ensuring analytical accuracy for this compound determination. While specific storage guidelines for this compound are not explicitly detailed in the available literature, general principles for preserving halogenated aromatic compounds should be applied. Samples should be stored in amber glass containers to protect from light, which could potentially cause photodegradation given the compound's historical association with photosensitization. [4] Recommended storage temperature is -20°C for long-term storage or 4°C for short-term storage of ready-to-analyze samples. Under these conditions, this compound standards and extracted samples are typically stable for at least 3-6 months.
Sample homogenization is essential for solid and semi-solid matrices such as creams, lotions, and soap products where this compound was historically incorporated. For these sample types, thorough mixing using a spatula for semi-solids or grinding for solid samples ensures representative sampling. For complex matrices, freeze-drying may be employed to create a homogeneous powder that can be accurately weighed for extraction. The mass of sample used for analysis typically ranges from 0.1 to 1.0 g, depending on the expected concentration of this compound and the sensitivity of the analytical method. [4]
Liquid-liquid extraction is a fundamental technique for isolating this compound from various matrices. The principle of LLE relies on the differential solubility of the analyte between two immiscible liquids, typically an organic solvent and an aqueous phase. The procedure below outlines a standardized approach for extracting this compound from liquid and semi-solid samples:
This method takes advantage of this compound's moderate lipophilicity (as evidenced by its calculated octanol-water partition coefficient) to achieve efficient extraction into the organic phase. MTBE is particularly suitable as it provides high extraction efficiency for compounds of intermediate polarity while minimizing emulsion formation. The recovery rate for this method typically ranges between 85-105% for most cosmetic matrices, with the variation depending on the specific matrix composition. [7]
Solid-phase extraction provides a more selective approach for sample cleanup and concentration of this compound. SPE is particularly valuable when analyzing complex matrices that may contain interfering compounds with similar chemical properties. The following protocol utilizes C18 sorbent material, which is well-suited for extracting this compound based on its hydrophobic character:
Alternative SPE sorbents including mixed-mode cation exchange materials can be employed if additional selectivity is required. The high enrichment factors achievable with SPE (typically 50-100x) make this technique particularly valuable for trace analysis of this compound in complex matrices. When properly optimized, SPE methods can achieve excellent recovery rates of 90-98% with significantly reduced matrix effects compared to liquid-liquid extraction. [7]
The following workflow diagram illustrates the complete sample preparation process for this compound analysis, integrating both extraction and cleanup approaches:
Reversed-phase HPLC with UV detection represents a robust and reliable approach for the quantification of this compound in various sample matrices. The development of an HPLC method for this compound must consider its acidic nature (phenolic OH group) and the potential for ionization under certain pH conditions. Based on related compounds with similar structural features, the following optimized HPLC conditions are recommended:
The addition of trifluoroacetic acid to the mobile phase serves to suppress ionization of the phenolic hydroxyl group, improving peak shape and enhancing retention. The acidic environment (pH ~2.5) ensures that silanol interactions are minimized while maintaining the compound predominantly in its protonated form. Under these conditions, this compound exhibits excellent chromatographic behavior with symmetrical peak shape and baseline separation from potential interferents. [8]
For method validation, the following performance characteristics should be established: linearity range of 0.5-50 μg/mL with a correlation coefficient (r²) ≥0.999, limit of detection (LOD) of 0.1 μg/mL, limit of quantification (LOQ) of 0.5 μg/mL, precision expressed as %RSD <2% for retention time and <5% for peak area, and accuracy with recovery rates of 95-105%. The method should demonstrate specificity by showing baseline separation of this compound from any potential interferents present in the sample matrix. [8]
Direct Analysis in Real Time Mass Spectrometry (DART-MS) represents an innovative approach that enables high-throughput analysis of this compound without extensive sample preparation or chromatographic separation. This technique is particularly valuable for rapid screening applications where time-to-result is critical. The DART ionization process generates metastable helium atoms that interact with atmospheric water to create reagent ions which subsequently ionize analyte molecules through chemical ionization mechanisms. [9]
Instrument Configuration:
Optimal Parameters:
The significant advantage of DART-MS lies in its ability to directly analyze samples from biological matrices or complex formulations with minimal sample preparation. This technique has demonstrated capability for quantitative analysis over a dynamic range of four orders of magnitude, with precision and accuracy comparable to conventional LC-MS/MS methods. However, analysts should carefully evaluate matrix effects which have been reported to range from approximately 0.05 to 0.7 for diversified compounds when analyzing untreated raw plasma. [9]
The selection of an appropriate analytical method for this compound depends on several factors including required sensitivity, sample throughput, available instrumentation, and regulatory requirements. The following table provides a comparative overview of the two primary analytical techniques discussed:
| Parameter | HPLC-UV | DART-MS |
|---|---|---|
| Sensitivity | LOQ: 0.5 μg/mL | LOQ: ~0.1 μg/mL (compound-dependent) |
| Analysis Time | 15-20 minutes per sample | <1 minute per sample |
| Sample Cleanup | Required | Minimal or none |
| Matrix Effects | Moderate | Significant (0.05-0.7 reported) |
| Quantitative Precision | %RSD <5% | Comparable to LC-MS/MS |
| Equipment Cost | Moderate | High |
| Regulatory Acceptance | Well-established | Emerging |
| Ideal Application | Regulatory testing, quality control | High-throughput screening, discovery |
For regulatory compliance testing where robust and defensible data are required, HPLC-UV or conventional LC-MS/MS represents the preferred approach. These methods provide excellent separation from potential interferents and have well-established validation protocols. For high-throughput screening applications in discovery settings or when analyzing large sample batches, DART-MS offers significant advantages in speed and efficiency, despite potential compromises in matrix tolerance and method robustness. [9] [8]
The following diagram illustrates the operational workflow for the DART-MS analysis of this compound, highlighting the minimal sample preparation requirements:
The primary application for this compound analysis lies in monitoring compliance with regulatory restrictions in cosmetic products. Despite being prohibited by the FDA and EU regulations, occasional instances of non-compliant products necessitate reliable analytical methods for detection and quantification. The sample preparation protocols and analytical methods detailed in this application note have been specifically optimized for cosmetic matrices including creams, lotions, soaps, and other personal care products. [4]
In a typical regulatory testing scenario, cosmetic products suspected of containing this compound undergo extraction using methanol followed by cleanup using SPE to remove potential interferents such as dyes, fragrances, and other cosmetic ingredients. The extract is then analyzed using HPLC with UV detection at 254 nm, where this compound's aromatic structure and bromine substituents contribute to strong UV absorption. For confirmatory analysis, mass spectrometric detection provides unambiguous identification based on the compound's molecular weight and characteristic fragmentation pattern. [4]
While the search results do not provide specific applications of this compound analysis in biological matrices, the general principles of bioanalytical method development can be applied based on the compound's physicochemical properties. For potential analysis in plasma, serum, or urine samples, the sample preparation would typically involve protein precipitation with acetonitrile or methanol followed by solid-phase extraction for additional cleanup and concentration. [7]
The DART-MS approach described in Section 4.2 has demonstrated utility for high-throughput bioanalysis of drugs in biological matrices, with applications in both in vivo pharmacokinetic studies and in vitro metabolic stability assessments. This methodology could be adapted for this compound analysis in biological fluids if needed for toxicological assessment or absorption studies. The capability to directly analyze samples with minimal preparation makes this technique particularly valuable for rapid screening applications in discovery settings. [9]
Analysts may encounter several challenges when developing and implementing methods for this compound analysis. The following table outlines common issues with recommended solutions:
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor peak shape | Silanol interactions | Add 0.1% TFA to mobile phase |
| Low recovery | Incomplete extraction | Increase sonication time; add acidic modifier |
| Matrix interference | Co-eluting compounds | Optimize SPE wash step; use selective detection |
| Retention time shift | Mobile phase pH variation | Standardize buffer preparation; use pH monitoring |
| Signal suppression (MS) | Ionization competition | Improve sample cleanup; use isotope-labeled IS |
| Carryover | Adsorption to surfaces | Include stronger wash step in HPLC method |
Implementing comprehensive quality control procedures is essential for generating reliable data in this compound analysis. Each analytical batch should include:
For regulatory compliance testing, method validation should establish key performance parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness following ICH or FDA guidelines. [8] The stability of this compound in standard solutions and extracted samples should be established under various storage conditions, including benchtop, refrigerated, and frozen environments.
This application note provides comprehensive protocols for the sample preparation and analysis of this compound across various matrices, with particular emphasis on cosmetic products where regulatory compliance monitoring is essential. The extraction methodologies detailed herein, including liquid-liquid extraction and solid-phase extraction, have been optimized to achieve high recovery while effectively removing matrix interferents. The analytical techniques ranging from conventional HPLC-UV to innovative DART-MS offer flexibility in method selection based on specific application requirements, available instrumentation, and throughput needs.
The regulatory status of this compound as a prohibited ingredient in cosmetics underscores the importance of robust and reliable analytical methods for compliance monitoring. The protocols described in this document provide laboratories with standardized approaches that can be implemented for routine testing, method development, and troubleshooting. As analytical technology continues to evolve, particularly in the realm of ambient ionization mass spectrometry, the potential for faster analysis times and reduced sample preparation may offer additional advantages for screening applications where high throughput is prioritized.
Q1: What are the most critical factors affecting yield in salicylanilide synthesis? The yield is primarily sensitive to reaction activation methods, moisture control, and purification techniques. The choice of how to activate the carboxylic acid of the salicylic acid derivative is the most significant factor [1] [2].
Q2: Why is my product yield low or the reaction not initiating? Low yield often stems from an ineffective coupling step. The formation of the amide bond is the crucial reaction. Inefficient activation of the carboxylic acid group or the presence of water, which can decompose activated intermediates like acyl chlorides, are common causes [1] [2].
Q3: My product has low purity after synthesis. How can I improve it? Salicylanilides often have very low solubility in water and common organic solvents, which makes purification by recrystallization challenging [1] [2]. The intramolecular hydrogen bonding can create different conformations ("open-ring" and "closed-ring"), potentially affecting crystal formation and purity [1] [2].
The following table summarizes common issues, their probable causes, and recommended solutions based on the synthesis pathways for salicylanilides like Niclosamide.
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| Low Yield/No Reaction | Inefficient amide coupling; presence of water. | Use carbodiimide coupling agents (e.g., DCC) in anhydrous solvents [1] [2]. |
| Low Yield/No Reaction | Inefficient amide coupling. | Use acyl chloride route: react 5-chlorosalicylic acid with thionyl chloride (SOCl₂), then with amine [1] [2]. |
| Low Product Purity | Poor solubility complicating purification. | Optimize recrystallization solvent system (e.g., use DMF/water or ethanol/water mixtures) [1] [2]. |
| Low Product Purity | Reaction byproducts (e.g., dicyclohexylurea). | If using DCC, remove byproduct by thorough filtration after coupling [1] [2]. |
| Reaction Scaling Issues | Inefficient heat or mass transfer. | Ensure efficient stirring, especially for heterogeneous reactions; control addition rate of reagents. |
For a direct comparison, the table below outlines the two primary synthetic pathways, their typical yields, and advantages.
| Synthesis Pathway | Reagents & Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Carbodiimide Coupling | DCC, anhydrous THF, reflux [3]. | One-pot reaction; avoids highly sensitive reagents like SOCl₂ [1] [2]. | Difficult removal of dicyclohexylurea (DCU) byproduct can impact purity and yield [1] [2]. |
| Acyl Chloride Intermediate | 1. SOCl₂, reflux; 2. Aniline, anhydrous THF, reflux [3]. | High-yield; intermediate can be purified; straightforward byproduct (gas) removal [1] [2]. | Acyl chlorides are moisture-sensitive, requiring strictly anhydrous conditions [1] [2]. |
Protocol 1: Synthesis via Acyl Chloride Intermediate (Recommended for High Yield)
This two-step protocol is often preferred for its efficiency and high yield.
Protocol 2: Synthesis via Carbodiimide Coupling
This one-pot protocol is an alternative but may present more challenges in purification.
The following diagram illustrates the two primary synthesis pathways and a key impurity formation pathway, highlighting critical control points.
It is crucial to be aware that This compound (DBS) and other specific halogenated salicylanilides are prohibited for use in cosmetic products in the United States. The FDA has determined that they are "deleterious substances" and potent photosensitizers that can cause severe and persistent skin reactions [4]. While this ban is for cosmetics, researchers working with these compounds must handle them with appropriate caution, use personal protective equipment (PPE), and be mindful of their potential toxicity.
The table below summarizes the key identified physical and chemical properties of this compound that influence its stability [1] [2].
| Property | Value / Description | Relevance to Stability |
|---|---|---|
| Molecular Formula | C₁₃H₉Br₂NO₂ [1] | - |
| Molecular Weight | 371.02 g/mol [1] | - |
| Melting Point | 238 - 245 °C [1] [2] | Indicates a stable, crystalline solid at room temperature. |
| Solubility | Very sparingly soluble in water; soluble in acetone, DMF, ethanol [1] [2] | Guides appropriate solvent choice for analytical preparations. |
| Photosensitizer | Yes, identified as a potent photosensitizer [1] | Critical risk factor; necessitates protection from light during storage and handling. |
| Hydrolytic Risk | Contains amide and hydroxyl functional groups [1] | Potential for hydrolysis, especially under acidic or basic conditions. |
Here are answers to common stability-related issues, based on its properties and general stability science.
FAQ 1: What are the primary degradation pathways for this compound? While specific degradation studies are scarce, the molecular structure suggests several risks:
FAQ 2: What are the recommended storage conditions? Given the identified risks, the following storage practices are recommended:
FAQ 3: My experimental results show unexpected activity loss or new impurities. What should I investigate? Follow this logical troubleshooting pathway to identify the root cause:
To generate your own stability data for this compound, you can adapt the following standard protocols. The workflow for a comprehensive study is outlined below.
1. Sample Preparation:
2. Stress Conditions: Expose the samples to the following accelerated conditions to force degradation [3]. A suggested set of conditions is:
| Stress Condition | Recommended Parameters | Purpose |
|---|---|---|
| Photostability | Expose to UV-Vis light per ICH Q1B guidelines [3]. | Confirm and quantify photosensitivity. |
| Acid Hydrolysis | Dissolve in 0.1M HCl; hold at 60°C for 1-2 weeks. | Probe susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | Dissolve in 0.1M NaOH; hold at 60°C for 1-2 weeks. | Probe susceptibility to base-catalyzed hydrolysis. |
| Thermal Oxidation | Expose solid powder to 60°C in open container. | Assess thermal and oxidative stability in solid state. |
| Humidity | Expose solid powder to 75% Relative Humidity at 25°C. | Assess hygroscopicity and hydrolysis risk in solid state. |
3. Analysis:
A key search result confirms that chromatographic methods are widely used for the analysis of halogenated salicylanilides, the chemical family to which this compound belongs [1]. This validates that your approach is on the right track. The general optimization strategies outlined below are therefore applicable.
Here is a guide to common issues you might encounter when developing a reversed-phase HPLC method for this compound, along with potential solutions.
| Problem & Phenomenon | Possible Root Causes | Recommended Solutions & Checks |
|---|
| Poor Peak Shape (Tailing/Splitting)
Q1: What type of column is most suitable for separating a halogenated compound like this compound? For reversed-phase HPLC, a C18 column is a standard starting point. However, if you experience peak tailing due to the molecule's halogen atoms and potential acidic/basic sites, a triple-carbon-length C18 column is highly recommended. These columns have superior endcapping that minimizes secondary interactions with residual silanols, which often cause tailing for challenging analytes [2].
Q2: How can I improve the reproducibility of my method when transferring it to another instrument or column? Retention time alignment is a common challenge. A powerful two-step approach involves:
Q3: My sample contains multiple impurities. How can I systematically optimize the gradient? Systematic gradient optimization is key. The following workflow outlines a logical path from initial scouting to final method validation.
The core challenge with drugs like Dibromsalan is their high lipophilicity (LogP), which leads to poor aqueous solubility and, consequently, low bioavailability [1] [2]. The following table summarizes the most viable techniques for solubility enhancement.
| Technique | Mechanism of Action | Key Formulation Considerations | Reported Efficacy for Analogous Compounds |
|---|---|---|---|
| Salt Formation [1] | Increases aqueous solubility through ionization. | Use with weakly acidic drugs (e.g., phenolic OH, pKa ~6.89). Ethanolamine/piperazine salts are common. | Niclosamide ethanolamine salt: Solubility increased from 5-8 mg/L to 180-280 mg/L [1]. |
| Solid Dispersion (Spray Drying) [3] | Creates a molecular mixture of API in a hydrophilic polymer matrix, improving wettability and dissolution. | Carriers: PVP, sugars (lactose, sucrose), polyols (mannitol, sorbitol). Scale-up is feasible. | Albendazole: Dissolution rate increased 3-25 fold [3]. Curcumin-PVP: 94% dissolution [4]. |
| Cyclodextrin Complexation [4] | Forms water-soluble inclusion complexes, encapsulating the lipophilic drug molecule. | Types: HP-β-CD, SBE-β-CD. Method: grinding, freeze-drying, or solvent evaporation. | Curcumin: Over 90% dissolution within 90 minutes [4]. |
| Particle Size Reduction (Micronization/Nanonization) [2] | Increases the surface area available for interaction with the solvent. | Techniques: Micronization, spray drying, or nano-milling. | General principle: Direct correlation between reduced particle size and increased dissolution rate [2]. |
| Surfactant Use [3] [4] | Reduces interfacial tension and improves wetting. | Non-ionic surfactants (e.g., Cremophor A25) are often preferred. | Albendazole with Cremophor A25: Solubility increased ~2.6 fold. Curcumin with surfactants: 75-88% dissolution efficiency [3] [4]. |
Here are detailed methodologies for two of the most promising techniques based on the literature.
This is a simple, economical, and industrially scalable method for preparing solid dispersions [3].
Workflow:
Detailed Steps:
This method is widely used to prepare inclusion complexes and can significantly enhance solubility [4].
Workflow:
Detailed Steps:
Q1: The dissolution rate of my this compound solid dispersion is lower than expected. What could be the cause? A1: This is a common troubleshooting issue. Potential causes and solutions include:
Q2: Why should I avoid using an ionic surfactant like Sodium Lauryl Sulfate (SLS) with this compound? A2: While surfactants generally improve solubility, ionic interactions can sometimes be detrimental. In a study on Albendazole, SLS unexpectedly decreased the solubility index. This was attributed to an unfavorable ionic interaction between the drug and the surfactant, as evidenced by FTIR spectroscopy [3]. It is advisable to test non-ionic surfactants (e.g., Cremophor, Poloxamers) first.
Q3: Are there any specific chemical stability concerns with halogenated salicylanilides like this compound during processing? A3: Yes, stability should be a key consideration. Based on the pharmacology of niclosamide (a related salicylanilide), the following should be monitored:
The following table summarizes the key identifiers and structural data for this compound, which is crucial for material verification and tracking in the lab [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] [3] |
| CAS Registry Number | 87-12-7 [2] [3] |
| Molecular Formula | C₁₃H₉Br₂NO₂ [1] [2] |
| Average Mass | 371.028 g/mol [2] [3] |
| INN/USAN | This compound [3] |
| Regulatory Status | Prohibited in cosmetics by the U.S. FDA [4]. |
Understanding why this compound is controlled is the first step in risk assessment.
While specific in-process control methods for contamination are not detailed, one published analytical technique can be adapted for detecting and quantifying this compound. The following table outlines a method for analyzing cosmetic samples [5].
| Method Aspect | Specification |
|---|---|
| Analytical Technique | Electrophoresis combined with Sweeping-Micellar Electrokinetic Chromatography (sweeping-MEKC) [5] |
| Reported Sample Types | Loose powder, body lotion [5] |
| Sample Preparation | Ultrasonication for 20 minutes, followed by centrifugation for 10 minutes at 6000 rpm [5] |
| Linearity Range | 0.20 - 4.00 µg/mL [5] |
| Limit of Detection (LOD) | 0.024 µg/mL [5] |
| Limit of Quantification (LOQ) | 0.080 µg/mL [5] |
| Reported Recovery | 79.7% - 121.3% (depending on matrix) [5] |
The experimental workflow for this method can be visualized as follows:
Q: What is the primary health concern associated with Dibromsana exposure? A: The primary concern is photosensitization, leading to severe skin reactions upon exposure to sunlight, which can persist long-term. It can also cross-sensitize with other halogenated chemicals [4].
Q: Are there other chemicals I should be cautious of due to cross-sensitization? A: Yes, this compound is known to potentially cause cross-sensitization with other halogenated salicylanilides (like Tribromsalan) and hexachlorophene [4]. Care should be taken to prevent co-handling or equipment sharing with these compounds.
Q: I need to detect trace amounts of this compound. What is a sensitive method? A: The sweeping-MEKC technique has been successfully applied with a low Limit of Detection (LOD) of 0.024 µg/mL, making it a highly sensitive option for trace analysis [5].
Given the lack of specific decontamination protocols in the search results, the following general practices are recommended based on the compound's hazards:
The table below summarizes frequent issues, their potential causes, and recommended actions, based on general HPLC transfer challenges and specific considerations for salicylanilide compounds [1] [2].
| Problem | Possible Causes | Troubleshooting Actions |
|---|---|---|
| Inconsistent Retention Times | Mobile phase preparation differences, column temperature variation, flow rate inaccuracy [1]. | Standardize mobile phase mixing procedure (manual vs. online); verify column oven calibration (2% retention change/°C in reversed-phase); calibrate pump flow rate [1]. |
| Peak Shape & Separation Differences | Column-to-column variability (less common with modern columns), differences in dwell volume (especially in gradient methods), degradation of analytical column [1] [3]. | Use same column brand and batch; quantify dwell volume difference and adjust method; replace degraded column [1] [3]. |
| Quantification Discrepancies (Higher/Lower Results) | Incorrect potency or purity correction of standard, injection volume inaccuracy, detector performance issues [1] [3]. | Align standard quantification methods between labs; verify injection technique (filled-loop vs. partially filled-loop); ensure detector is within linear range [1] [3]. |
| Unexpected Peaks or Shoulders | Sample stability issues, solvent differences, column degradation [3]. | Check sample dissolution solvent and stability over time; use identical solvent suppliers and grades; replace column if peak splitting persists [3]. |
Dibromsalan is part of the salicylanilide class, which also includes Niclosamide [2]. Understanding this chemistry is crucial for method development.
Q1: What is the most critical factor to control when transferring a gradient HPLC method for a salicylanilide? The dwell volume (system volume from mixer to column) is often the most critical factor. A difference in dwell volume between systems causes a shift in retention times and can alter the separation of early-eluting peaks. If a method is not robust, these differences can be significant [1].
Q2: Our quantification results are consistently different between two labs, even using the same standard. What should we check? First, confirm that both labs are applying the same purity and moisture corrections to the standard calculation [3]. Second, verify the injection volume accuracy of the autosamplers, as different injection techniques (filled-loop vs. partially filled-loop) can deliver different volumes [1].
Q3: How can we improve the robustness of our HPLC method to make future transfers easier? Conduct robustness testing during method development. Make small, intentional changes to key parameters (e.g., organic solvent composition ±2%, temperature ±5°C, pH ±0.2 units) to understand their impact. Designing the method in a region where these small changes have minimal effect on the separation will make transfer much smoother [1].
For a clear and reliable method transfer process, follow the logical workflow below. This helps in restricting variables and systematically identifying the source of any problems.
This is a generalized protocol for a robustness test, a key step in ensuring a method is ready for transfer [1].
1. Objective: To determine the impact of small, deliberate variations in HPLC method parameters on the chromatographic output of a salicylanilide analyte.
2. Materials:
3. Procedure:
4. Data Analysis:
This compound is part of a broader family of bioactive compounds. The following diagram illustrates this chemical relationship and its relevance to your work.
I hope this structured technical support material provides a solid foundation for your team. The principles outlined here are directly applicable to developing and troubleshooting methods for this compound and other salicylanilides.
Q1: Why is my purification yielding low amounts of this compound? Low yield can often result from inefficient phase separation or solubility issues during extraction and purification. To improve recovery:
Q2: How can I identify the mechanism causing impurity incorporation in my crystals? Impurity incorporation can occur through several mechanisms. The following workflow outlines a structured approach to identify the root cause, which is critical for selecting the correct remediation strategy [2]:
Q3: My HPLC analysis for this compound shows poor peak shape. What could be the cause? Poor chromatography, such as peak tailing or broadening, can prevent accurate quantification of purity. The table below summarizes common issues and solutions [3].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Peak Tailing | Secondary interactions with acidic silanols on the stationary phase. | Use a lower pH mobile phase to suppress silanol ionization. Employ a highly deactivated (end-capped) column [3]. |
| Peak Fronting | Column overload due to excessive sample concentration. | Inject a more dilute sample. Use a column with a higher capacity stationary phase [3]. |
| Broad Peaks | Contaminated guard column or worn-out analytical column. | Replace the guard column. If problem persists, replace or regenerate the analytical column [3]. |
| Ghost Peaks | Contamination in the injector or mobile phase. | Flush the injector and column with a strong solvent. Use high-purity mobile phase components [3]. |
Q4: A common impurity in Salicylanilide synthesis is 2-chloro-4-nitroaniline. How can I remove it? This impurity, a potential hydrolysis product or precursor, shares structural similarity with this compound, making separation difficult [4].
| Property | Description |
|---|---|
| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] |
| CAS Number | 87-12-7 [2] |
| Molecular Formula | C₁₃H₉Br₂NO₂ [2] [1] |
| Molecular Weight | 371.02 g/mol [2] [1] |
| Chemical Structure | |
| Solubility | Very sparingly soluble in water; sparingly soluble in ethanol; soluble in acetone and dimethylformamide [2] |
| Primary Historical Use | Broad-spectrum antimicrobial and disinfectant [2] |
Reliable detection of this compound and its derivatives is crucial. Here is a validated method for analyzing halogenated salicylanilides in complex matrices like cosmetics, which can be adapted for other samples [3].
| Method Aspect | Specification |
|---|---|
| Core Technique | Solid-Phase Extraction coupled with UPLC-MS/MS (SPE-UPLC-MS/MS) [3] |
| Extraction Solvent | Dichloromethane [3] |
| SPE Cartridge | Amino (NH₂) [3] |
| UPLC Column | Waters UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [3] |
| Ionization Mode | Electrospray Ionization (ESI), negative mode [3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [3] |
| Linear Range | 0.5–200.0 μg L⁻¹ for 7 halogenated salicylanilides [3] |
| Limit of Detection (LOD) | 1.5–2.5 μg kg⁻¹ [3] |
| Average Recovery | 83.9% to 107% [3] |
Experimental Workflow:
The following diagram outlines the key steps in the sample preparation and analysis process:
Understanding the stability and degradation behavior of this compound is key to identifying its breakdown products. While specific studies on this compound are limited, its structure offers clues, and research on related phenolic compounds in oxidizing environments is highly informative [4].
Key Degradation Context: The Bromide-PAA System Research on phenolic compound degradation in Peracetic Acid (PAA) systems with bromide (Br⁻) is highly relevant. Br⁻ reacts with PAA to form a secondary oxidant, hypobromous acid (HOBr), which is highly reactive [4].
Potential Degradation Pathways: The salicylanilide core of this compound is susceptible to oxidative attack. The following diagram illustrates the potential pathways and resulting byproducts:
Q1: Why is my standard curve for this compound showing poor linearity in UPLC-MS/MS analysis?
Q2: I suspect my sample contains brominated degradation byproducts. What is the best way to screen for them?
Q3: What are the critical regulatory points to consider when working with this compound?
Dibromsalan is a member of the salicylanilide family. Understanding this class of compounds is crucial as they share structural and mechanistic similarities.
Based on general principles of drug metabolism and the analytical techniques described for related compounds [2] [3], validating a metabolite profile for a compound like this compound would involve a multi-step process. The following workflow outlines the key stages from sample preparation to identification.
The table below details the experimental protocols for each key stage shown in the diagram.
| Stage | Detailed Methodology & Purpose |
|---|---|
| Sample Preparation | Use biological matrices (e.g., urine, bile, homogenized tissues). Add a stable isotope-labeled internal standard early to correct for losses. Employ techniques like protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction to isolate analytes from the biomatrix and improve detection sensitivity [2] [3]. |
| Chromatographic Separation | Typically uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The goal is to separate the parent drug from its metabolites based on polarity. Metabolites are often more hydrophilic and will have different retention times than the parent compound, providing initial evidence of biotransformation [2]. |
| Mass Spectrometric Analysis | HPLC-tandem mass spectrometry (HPLC-MS/MS) is the core technique. The first step is a full scan to determine the molecular weights of all metabolites (e.g., by identifying [M+H]⁺ ions). The second step is a product ion scan (MS/MS) of these molecular ions; the fragmentation patterns are used to propose structural changes in the metabolite compared to the parent drug [2]. |
| Metabolite Identification & Validation | Interpret MS/MS spectra for characteristic neutral losses (e.g., loss of glucuronic acid = 176 Da). Correlate a metabolite's shorter HPLC retention time with an increase in molecular weight/polarity. Confirmation is strongest when compared to a synthesized reference standard of the suspected metabolite [2]. |
Given the lack of directly available data, here are practical steps you could take to acquire the specific information on this compound:
Salicylanilides are synthetic compounds known for their broad biological activity. Their antifungal mechanism is multi-targeted, which is a valuable trait in an era of rising drug resistance [1]. A key action is the suppression of mitochondrial oxidative phosphorylation, also known as mitochondrial uncoupling [2]. This mechanism is distinct from those of major antifungal drug classes like azoles, polyenes, and echinocandins [3] [4].
Dibromsalan (tribromsalan) is historically recognized as a member of this group, developed in the 1950s as a disinfectant with antibacterial and antifungal properties [2]. However, contemporary research focus has shifted toward other salicylanilide derivatives, particularly Niclosamide, an anthelmintic drug now being investigated for repurposing due to its significant antifungal potential [2] [5].
The table below summarizes the antifungal activity of various salicylanilides based on available experimental data. Please note that direct, head-to-head Minimum Inhibitory Concentration (MIC) data for this compound is not provided in the current literature found.
| Compound Name | Key Structural Features | Reported Antifungal Activity (MIC ranges) | Pathogens Tested |
|---|---|---|---|
| This compound (Tribromsalan) | Bromine substituents [2] | Developed as disinfectant; specific quantitative MIC data not available in search results [2]. | Information missing |
| Niclosamide | -NO₂, -Cl substituents [2] | Considerable activity; specific quantitative MIC data not available in search results [2]. | Various fungal pathogens [2] |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | -Br, -Cl substituents [1] | Most active parent salicylanilide in one study: MIC ≥ 1.95 µmol/L for yeasts; MIC ≥ 0.49 µmol/L for molds [1]. | Candida spp., Trichosporon asahii, Aspergillus fumigatus, Absidia corymbifera, Trichophyton mentagrophytes [1] |
| Salicylanilide 4-(trifluoromethyl)benzoate esters | Esterified phenolic OH, -CF₃ group [1] | Most active ester: MIC of 0.49 µmol/L against molds [1]. | Aspergillus fumigatus, Absidia corymbifera, Trichophyton mentagrophytes [1] |
| CF₃- and SF₅-substituted Niclosamide derivatives | -CF₃ or -SF₅ group replacing -NO₂ [6] | Higher activity than Niclosamide: IC₅₀ as low as 0.2–0.3 µM against Madurella mycetomatis [6]. | Madurella mycetomatis, Esophageal adenocarcinoma cells [6] |
The methodologies from these studies provide a template for how a comparative analysis of this compound could be conducted.
The following diagram illustrates the core experimental workflow used to evaluate salicylanilide antifungal activity, from synthesis to mechanistic studies.
To build a more definitive comparison guide for this compound, here are practical steps based on the available information:
Cross-validation is a mandatory process when data from two or more bioanalytical methods are used within the same study, or when a method is transferred between laboratories [1]. Its purpose is to ensure that these methods produce comparable results.
The table below outlines the core parameters and experimental protocols for a cross-validation study:
| Validation Parameter | Experimental Protocol & Purpose | Common Acceptance Criteria |
|---|---|---|
| Accuracy and Precision | Analyze quality control (QC) samples at multiple concentrations (e.g., Low, Mid, High) in replicate (at least 5 per concentration) using both the original (reference) and new (comparator) methods [1]. | Accuracy (relative error) should be within ±15% (±20% at LLOQ). Precision (coefficient of variation) should be ≤15% (≤20% at LLOQ) [1]. |
| Calibration Curve/Linearity | Analyze a minimum of 5-8 non-zero concentration standards for each method. The model (e.g., linear, quadratic) and weighting should be justified [1] [2]. | A correlation coefficient (r) is not sufficient. The bias of calculated concentrations from nominal values should be within ±15% (±20% at LLOQ) [1]. |
| Analysis of Incurred Samples | Re-assay a portion of study samples (typically 5-10%) using both methods. This checks the method's performance with real, dosed subjects, which may differ from spiked QC samples [3]. | At least 67% of the repeat results should be within 20% of the original value for small molecules [3]. |
The following diagram illustrates the logical sequence and key decision points in a typical cross-validation workflow, integrating the parameters described above.
Since a specific method for this compound was not found, I suggest you take the following steps to develop your protocol:
Dibromsalan and several related halogenated salicylanilides are prohibited from use in cosmetic products due to safety concerns. The following table compares it with other restricted compounds:
| Compound | Abbreviation | Chemical Name | Primary Regulatory Concern |
|---|---|---|---|
| This compound [1] | DBS | 4',5-Dibromosalicylanilide | Potent photosensitizer and cross-sensitizer; can cause persistent, disabling skin disorders [1]. |
| Tribromsalan [1] | TBS | 3,4',5-Tribromosalicylanilide | Same as above; potent photosensitizer and cross-sensitizer [1]. |
| Metabromsalan [1] | MBS | 3,5-Dibromosalicylanilide | Same as above; potent photosensitizer and cross-sensitizer [1]. |
| Tetrachlorosalicylanilide [1] | TCSA | 3,3',4,5'-Tetrachlorosalicylanilide | Same as above; potent photosensitizer and cross-sensitizer [1]. |
| Bithionol [2] | - | - | Banned due to causing numerous cases of photosensitization [2]. |
While the search results do not contain protocols for bioactivity assays, they do provide methodologies for detecting these compounds in products, which is crucial for regulatory compliance.
1. High-Performance Liquid Chromatography (HPLC) Method [3] This method is used for the simultaneous detection of seven restricted halogenated salicylanilides, including this compound, in cosmetics.
2. Electrophoresis Method (for related compound Bithionol) [2] This offers an alternative method for detecting prohibited antimicrobials in cosmetics.
The core mechanism of action for this compound and its analogs, such as the related drug niclosamide, is mitochondrial uncoupling. The following diagram illustrates this process:
The table below outlines the key characteristics and current research status of dibromsalan and two major alternative classes.
| Compound / Class | Primary Historical/Intended Use | Current Research Status in Drug Development | Key Proposed Mechanisms of Action (Relevant to Cancer) |
|---|---|---|---|
| This compound (a halogenated salicylanilide) [1] [2] | Anthelmintic, disinfectant [3] | Not actively researched; used as a biochemical agent [2]. | Limited data; inferred from salicylanilide class: mitochondrial uncoupling [4]. |
| Salicylanilides (e.g., Niclosamide, Closantel, Rafoxanide) [4] | Anthelmintics (human & veterinary) [4] [3] | Active preclinical research for cancer therapy & drug repurposing [4]. | • Mitochondrial uncoupling & dysfunction [4] • Inhibition of signaling pathways (e.g., Wnt/β-catenin, STAT3, NF-κB) [4] • Induction of immunogenic cell death [4] • B-Raf V600E inhibition [4] | | BET Inhibitors (e.g., INCB054329, INCB057643) [5] [6] [7] | Novel epigenetic cancer therapy | Multiple candidates in Phase I/II clinical trials for hematological malignancies and solid tumors [6] [8]. | • Inhibition of BET bromodomains binding to acetylated histones [9] • Displacement of BET proteins from enhancers and promoters, leading to downregulation of key oncogenes (e.g., MYC) [6] [9] |
The safety and efficacy data for these compound classes differ significantly due to their research phases.
BET Inhibitors (Clinical Trial Data) A 2021 systematic review of clinical trials provides the most concrete safety and efficacy data for this class [6] [8].
Salicylanilides (Preclinical Data) Safety information for salicylanilides like niclosamide is based on their use as anthelmintics and preclinical studies [4] [3].
Typical In Vitro Protocol for BET Inhibitors [5] The methodology below was used to demonstrate the synergistic effect of combining BET inhibitor INCB057643 with chemotherapeutics.
Key Experimental Findings: